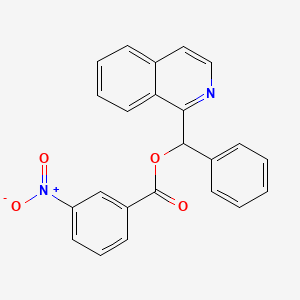![molecular formula C20H22BrN3O4 B11561325 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B11561325.png)
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromo-substituted phenoxy group, a hydrazinylidene moiety, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxyacetyl Hydrazide: This involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride to form 4-bromo-2-methylphenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromo-2-methylphenoxyacetyl hydrazide.
Condensation Reaction: The phenoxyacetyl hydrazide is then condensed with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazone intermediate.
Final Cyclization: The hydrazone intermediate undergoes cyclization under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with comparable reactivity and applications.
Uniqueness
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its bromo-substituted phenoxy group and hydrazinylidene moiety make it particularly interesting for further research and development.
Eigenschaften
Molekularformel |
C20H22BrN3O4 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H22BrN3O4/c1-13-10-15(21)4-9-18(13)28-12-20(26)24-23-14(2)11-19(25)22-16-5-7-17(27-3)8-6-16/h4-10H,11-12H2,1-3H3,(H,22,25)(H,24,26)/b23-14+ |
InChI-Schlüssel |
XHDCDJCVFPZSAX-OEAKJJBVSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11561244.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561251.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561257.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol](/img/structure/B11561259.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11561263.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11561283.png)
![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11561289.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11561291.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11561294.png)

![17-(4-Methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11561299.png)
![2-(4-bromophenyl)-2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561315.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-{2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11561317.png)
![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11561324.png)
